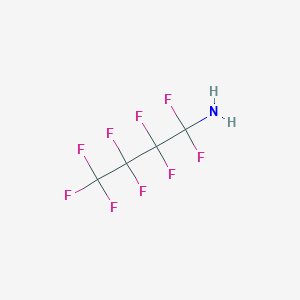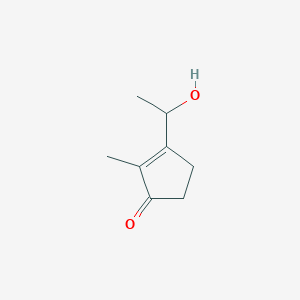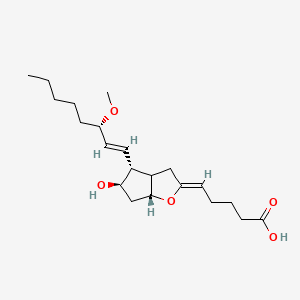
15-Methoxyprostacyclin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Methoxyprostacyclin is a synthetic analogue of prostacyclin, a member of the eicosanoid family of lipid moleculesIt plays a crucial role in cardiovascular homeostasis by preventing the formation of platelet plugs and promoting vasodilation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methoxyprostacyclin involves multiple steps, including the protection of hydroxyl groups, condensation reactions, and cyclization. One common method involves the condensation of a carbonyl compound with a hydroxyl-protected alkynol, followed by oxidation, reduction, and deprotection steps . The choice of reagents and protecting groups is critical to ensure the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions: 15-Methoxyprostacyclin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
15-Methoxyprostacyclin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of prostacyclin analogues.
Biology: Investigated for its role in cellular signaling pathways and its effects on endothelial cells.
Medicine: Explored for its potential therapeutic effects in treating pulmonary arterial hypertension (PAH) and other cardiovascular diseases
Mécanisme D'action
15-Methoxyprostacyclin exerts its effects through a paracrine signaling cascade involving G protein-coupled receptors on platelets and endothelial cells. It activates the prostacyclin receptor (IP receptor), leading to increased cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet activation and promotes vasodilation . Additionally, it has anti-inflammatory and antiproliferative effects, contributing to its therapeutic potential in cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Prostacyclin (PGI2): The natural form of the compound, with similar vasodilatory and anti-platelet aggregation properties.
Treprostinil: A stable synthetic analogue of prostacyclin used in the treatment of PAH.
Iloprost: Another synthetic analogue with improved stability and similar therapeutic effects.
Uniqueness: 15-Methoxyprostacyclin is unique due to its methoxy group at the 15th position, which enhances its stability and bioavailability compared to natural prostacyclin. This modification allows for more effective therapeutic applications and longer-lasting effects .
Propriétés
Numéro CAS |
79743-29-6 |
|---|---|
Formule moléculaire |
C21H34O5 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(5Z)-5-[(4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-methoxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H34O5/c1-3-4-5-8-15(25-2)11-12-17-18-13-16(9-6-7-10-21(23)24)26-20(18)14-19(17)22/h9,11-12,15,17-20,22H,3-8,10,13-14H2,1-2H3,(H,23,24)/b12-11+,16-9-/t15-,17+,18?,19+,20+/m0/s1 |
Clé InChI |
VPFBJHOEBPCVKL-YLGBNQLJSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)O)OC |
SMILES canonique |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


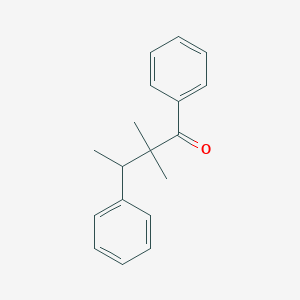
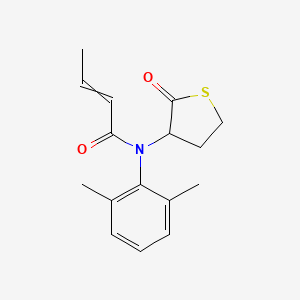
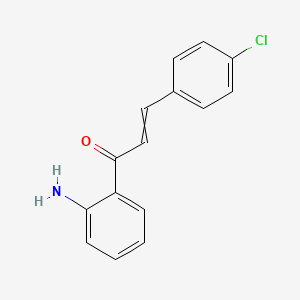
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
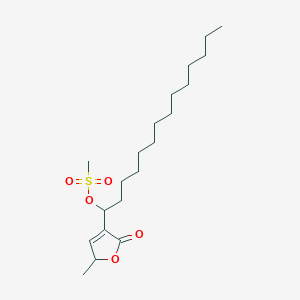

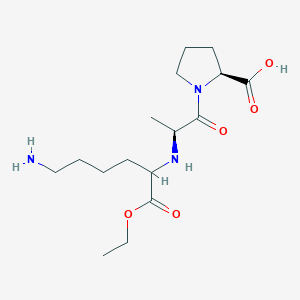

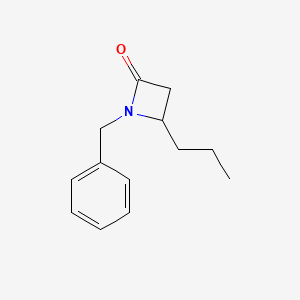
![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)

![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
